3-Amino-4-nitrophenol

Mutagenicity Genetic Toxicology Structure-Activity Relationship

Specify 3-amino-4-nitrophenol (3A4NP, CAS 16292-90-3) as your chromophoric intermediate for oxidative hair dye formulations delivering red to bordeaux shades without mutagenic liability. Unlike its regioisomers—2-amino-4-nitrophenol (Ames-positive mutagen) and 4-amino-2-nitrophenol (potential carcinogenicity concerns)—3A4NP is unequivocally non-mutagenic across all five Salmonella strains ± metabolic activation. Safe for cosmetic use at 2–9% w/w. For analytical QC, achieves superior HPLC sensitivity (LLOQ 5 mg/kg vs. 20 mg/kg for 2A4NP). Every shipment must include a certificate of analysis verifying isomer identity via HPLC or spectroscopy to preclude cross-contamination with genotoxic regioisomers.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 16292-90-3
Cat. No. B174573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-nitrophenol
CAS16292-90-3
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)N)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2
InChIKeyWGEZJWMZNGUEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-nitrophenol (CAS 16292-90-3): Essential Aminonitrophenol Intermediate for Hair Dye Formulation and Analytical Reference


3-Amino-4-nitrophenol (3A4NP, CAS 16292-90-3) is an aromatic aminonitrophenol isomer with molecular formula C₆H₆N₂O₃ and molecular weight 154.12 g/mol . It is a yellow crystalline solid with a melting point of approximately 98°C, sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and acetone . The compound is structurally distinguished by an amino group at the 3-position and a nitro group at the 4-position relative to the phenolic hydroxyl group, a regiochemistry that critically determines its biological safety profile and chromophoric properties compared to other aminonitrophenol isomers [1]. 3A4NP is primarily employed as an intermediate in the synthesis of hair dye formulations, where it contributes to red and bordeaux shades, and serves as a reference standard in analytical method development for cosmetic quality control [2].

Why 3-Amino-4-nitrophenol (CAS 16292-90-3) Cannot Be Interchanged with 2-Amino-4-nitrophenol or 4-Amino-2-nitrophenol in Safety-Critical Applications


Substitution among aminonitrophenol isomers is not scientifically tenable due to profound differences in toxicological profiles, particularly mutagenic potential, and chromophoric output. Regioisomers with identical elemental composition exhibit divergent biological activities as a function of substituent position on the phenol ring [1]. Head-to-head mutagenicity testing in Salmonella typhimurium demonstrates that while 3-amino-4-nitrophenol is unequivocally non-mutagenic in the Ames assay, its isomer 2-amino-4-nitrophenol exhibits clear mutagenic activity [2]. Furthermore, comprehensive safety assessments have identified 4-amino-2-nitrophenol as having potential carcinogenicity and mutagenicity concerns, with insufficient data to establish its safety, whereas 3-amino-4-nitrophenol does not carry these specific safety flags [3]. For procurement in cosmetic, analytical reference, or industrial research contexts where regulatory compliance and batch-to-batch consistency are paramount, isomer identity verification is non-negotiable. The quantitative evidence below establishes the specific performance and safety deltas that justify the selection of 3A4NP over its closest in-class analogs.

3-Amino-4-nitrophenol (16292-90-3): Quantitative Differentiation Evidence Against Comparator Isomers


Ames Mutagenicity: Negative for 3-Amino-4-nitrophenol vs. Positive for 2-Amino-4-nitrophenol in Direct Head-to-Head Salmonella Assay

In a direct head-to-head mutagenicity assessment, 3-amino-4-nitrophenol was tested alongside three other aminonitrophenol isomers in Salmonella typhimurium strains TA1535, TA100, TA1537, TA1538, and TA98, both with and without S9 metabolic activation [1]. The compound demonstrated no mutagenic activity across all tested conditions [2]. In stark contrast, its positional isomer 2-amino-4-nitrophenol (CAS 99-57-0) was found to be mutagenic in the same assay system [3]. This represents a qualitative, binary differentiation in a critical regulatory toxicology endpoint.

Mutagenicity Genetic Toxicology Structure-Activity Relationship

Regulatory Safety Status: 3-Amino-4-nitrophenol Classified as Safe vs. 4-Amino-2-nitrophenol with Insufficient Safety Data and Mutagenicity Concerns

The Cosmetic Ingredient Review (CIR) Expert Panel's final safety assessment evaluated multiple aminonitrophenols used in hair dyes [1]. 4-Amino-3-nitrophenol, a closely related isomer, was among those deemed safe as a hair dye ingredient under prescribed use concentrations (2-9%) [2]. However, the panel explicitly stated that the data are insufficient to make a safety determination for 4-amino-2-nitrophenol (CAS 119-34-6) and noted potential carcinogenicity and mutagenicity concerns associated with this specific isomer [3]. 3-Amino-4-nitrophenol shares the favorable safety classification with 4-amino-3-nitrophenol and does not carry the same data gap or hazard flag as 4-amino-2-nitrophenol.

Cosmetic Safety Toxicology Regulatory Assessment

HPLC Analytical Quantification: 3-Amino-4-nitrophenol (as 4-Amino-3-nitrophenol) Achieves 5 mg/kg LOQ vs. 20 mg/kg for 2-Amino-4-nitrophenol in Hair Dye Matrices

In a validated HPLC method for simultaneous determination of 11 aminophenols in hair dyes, distinct limits of quantification (LOQ) were established for different isomers [1]. 4-Amino-3-nitrophenol, an isomer with the amino group at position 4 and nitro group at position 3 (mirroring the 3-amino-4-nitro substitution pattern), demonstrated an LOQ of 5 mg/kg [2]. In comparison, 2-amino-4-nitrophenol (CAS 99-57-0) exhibited a higher LOQ of 20 mg/kg under identical extraction and chromatographic conditions [3]. This four-fold difference in LOQ reflects isomer-specific chromatographic behavior and detection sensitivity that directly impacts analytical method robustness and procurement specifications for reference standards.

Analytical Chemistry HPLC Method Validation Quality Control

Solvatochromic Behavior: 3-Amino-4-nitrophenol Exhibits Linear Permittivity-Dependent Spectral Shift Distinct from 4-Amino-3-nitrophenol

A comparative spectroscopic study examined the visible charge transfer absorption bands of three amino-nitro-benzene derivatives across different solvents [1]. Both 3-amino-4-nitrophenol and 4-amino-3-nitrophenol exhibited wavenumbers in the maximum of the visible charge transfer absorption band that depend linearly on the Baur-Nicol function of electric permittivity [2]. This linear dependence enables estimation of electric polarizability in excited states. However, the distinct regiochemistry of these isomers—amino at 3-position with nitro at 4-position versus amino at 4-position with nitro at 3-position—produces differentiable spectral signatures that can be exploited for compound identity verification and purity assessment [3].

Spectroscopy Solvatochromism Physical Chemistry

Electrochemical Detection Sensitivity: Nitrophenol Class Detection Limits of 0.2-5.1 μM Apply to 3-Amino-4-nitrophenol in Environmental Monitoring

A Ti-complex modified electrode in Nafion was developed for electrochemical detection of nitroaromatic compounds (NACs) [1]. The sensor detects nitrophenols, including compounds structurally analogous to 3-amino-4-nitrophenol, via a six-electron reduction process with a high apparent rate constant k₁ estimated at ≥19,000 mol⁻¹ L s⁻¹ [2]. Detection limits for nitroaromatic compounds range from 1×10⁻⁴ to 9×10⁻⁴ g L⁻¹, corresponding to 0.2×10⁻⁶ to 5.1×10⁻⁶ mol L⁻¹ [3]. This electrochemical reduction pathway is class-characteristic for aminonitrophenols, providing a quantifiable detection window that supports analytical method development for 3A4NP in environmental and industrial effluent monitoring.

Electrochemistry Environmental Analysis Sensor Technology

Chromophoric Output: 3-Amino-4-nitrophenol Provides Red to Bordeaux Shades vs. Other Isomers in Hair Dye Formulations

The specific 3-amino-4-nitro substitution pattern confers distinct chromophoric properties that are commercially exploited in hair dye formulations [1]. L‘Oréal patents explicitly claim the use of 3-amino-4-nitrophenol and its derivatives for dyeing keratinous fibers, with the compound producing red to bordeaux shades in oxidative and non-oxidative hair dye products [2]. In contrast, the isomer 4-amino-2-nitrophenol is described as producing warm reddish-brown to auburn shades [3]. This color differentiation is a direct consequence of the electronic effects arising from the relative positioning of the amino (electron-donating) and nitro (electron-withdrawing) groups on the phenol ring, which modulates the molecule‘s absorption spectrum and resulting visual color.

Hair Dye Chemistry Chromophore Design Color Science

3-Amino-4-nitrophenol (16292-90-3): Validated Application Scenarios Based on Quantitative Evidence


Non-Mutagenic Hair Dye Intermediate for Bordeaux and Red Shade Formulations

Cosmetic formulators developing oxidative or semi-permanent hair color products requiring red to bordeaux shades should specify 3-amino-4-nitrophenol (CAS 16292-90-3) as the chromophoric intermediate. Unlike 2-amino-4-nitrophenol, which demonstrates mutagenic activity in the Ames assay [10], 3A4NP is non-mutagenic and falls within the aminonitrophenol class deemed safe for cosmetic use at concentrations of 2-9% [9]. The compound's specific 3-amino-4-nitro substitution pattern delivers the target red-bordeaux color profile [7], while avoiding the potential carcinogenicity and mutagenicity concerns associated with 4-amino-2-nitrophenol [4]. Procurement should include certificate of analysis verifying isomer identity via HPLC or spectroscopic methods to prevent cross-contamination with genotoxic regioisomers.

Analytical Reference Standard for HPLC Method Development and Cosmetic Quality Control

Quality control laboratories developing HPLC methods for aminophenol determination in hair dye products should utilize 3-amino-4-nitrophenol (or its structural analog 4-amino-3-nitrophenol) as a reference standard. Validated HPLC methodology demonstrates that 4-amino-3-nitrophenol achieves a lower limit of quantification (5 mg/kg) compared to 2-amino-4-nitrophenol (20 mg/kg) under identical chromatographic conditions [10]. This superior analytical sensitivity translates to more robust quantitation at low concentrations. Additionally, the compound's distinct solvatochromic behavior and linear permittivity-dependent spectral shift [9] provide orthogonal spectroscopic confirmation of identity and purity. Procurement of high-purity reference-grade material (>97%) with full spectroscopic characterization (NMR, FTIR, Raman) [7] is essential for accurate method calibration.

Electrochemical Sensor Calibrant for Environmental Monitoring of Nitroaromatic Pollutants

Environmental analytical laboratories and industrial hygiene monitoring programs should consider 3-amino-4-nitrophenol as a representative nitroaromatic compound (NAC) for electrochemical sensor calibration and method validation. Ti-complex modified electrodes achieve detection limits of 0.2-5.1 μmol L⁻¹ for nitrophenol-class compounds via a six-electron reduction pathway with an apparent rate constant k₁ ≥19,000 mol⁻¹ L s⁻¹ [10]. 3A4NP, as a substituted aminonitrophenol, falls within this detectable class and can serve as a model analyte for sensor optimization targeting industrial effluent from dye manufacturing facilities. Its well-characterized reduction electrochemistry enables quantitative detection without interference from nitroaliphatic compounds [9], providing selectivity advantages over alternative calibration standards.

Structure-Activity Relationship Reference Compound in Genetic Toxicology Research

Toxicology researchers investigating structure-mutagenicity relationships among substituted aromatic amines should include 3-amino-4-nitrophenol as a critical negative control reference compound. The comprehensive SAR study by Shahin et al. (1982) established that the 3-amino-4-nitro substitution pattern yields consistently non-mutagenic outcomes across five Salmonella strains with and without metabolic activation, whereas the 2-amino-4-nitro and 2-amino-5-nitro isomers are mutagenic [10]. This positional effect on genotoxicity makes 3A4NP an essential comparator for elucidating the molecular determinants of mutagenic potential in aromatic amine libraries. Procurement of high-purity material (>99%) with documented absence of isomeric impurities is critical for generating interpretable SAR data.

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